molecular formula C27H26N4O2S B11530041 2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11530041
M. Wt: 470.6 g/mol
InChI Key: WDDHOAMFZRMENP-UHFFFAOYSA-N
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Description

The compound’s full name is quite a mouthful, so let’s break it down. It consists of several key components:

    Amino group (2-Amino): Indicates the presence of an amino functional group (NH₂).

    Benzothiophene ring: A fused aromatic ring containing sulfur.

    Ethoxyphenyl group (4-ethoxyphenyl): An aromatic ring with an ethoxy (OCH₂CH₃) substituent.

    Hexahydroquinoline ring: A saturated six-membered ring.

    Cyano group (3-cyano): Contains a nitrile functional group (CN).

This compound’s intricate structure suggests potential biological activity and industrial applications.

Preparation Methods

Industrial Production:: Industrial-scale production methods are proprietary and closely guarded by manufacturers. researchers and pharmaceutical companies may synthesize it in the lab for further investigation.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions could yield reduced forms of the compound.

    Substitution: Substitution reactions may occur at various positions, affecting its biological activity.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or nucleophilic substitution reagents.

Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolated intermediates and derivatives would provide valuable insights.

Scientific Research Applications

Chemistry::

    Drug Discovery: Researchers explore its potential as a lead compound for drug development.

    Catalysis: Investigating its catalytic properties due to its unique structure.

Biology and Medicine::

    Anticancer Activity: Some derivatives may exhibit antitumor effects.

    Anti-inflammatory Properties:

    Neuropharmacology: Studying its impact on neuronal pathways.

Industry::

    Materials Science: Potential use in organic electronics or sensors.

    Agrochemicals: Investigating its pesticidal properties.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism fully.

Comparison with Similar Compounds

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

IUPAC Name

2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H26N4O2S/c1-2-33-17-12-10-16(11-13-17)24-20(15-29)26(30)31(21-7-5-8-22(32)25(21)24)27-19(14-28)18-6-3-4-9-23(18)34-27/h10-13,24H,2-9,30H2,1H3

InChI Key

WDDHOAMFZRMENP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCC5)C#N)N)C#N

Origin of Product

United States

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